Citramalic acid

Enzyme specificity C5-branched dibasic acid pathway Leptospira interrogans

Citramalic acid (CAS 102601-31-0) is NOT interchangeable with malic acid. Its C2-methyl quaternary chiral center creates substrate specificity exclusively for citramalate lyase/synthase in the C5-branched dibasic acid pathway, enabling unambiguous metabolic flux tracking. Enantiopure (R/S) forms, chromatographically resolvable (Rs=2.19), serve as chiral synthons for stereoselective synthesis. Insist on analytically verified enantiomeric purity to avoid racemic contamination that compromises downstream stereochemistry. Accept no substitute.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 102601-31-0
Cat. No. B025471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalic acid
CAS102601-31-0
Synonymsalpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyXFTRTWQBIOMVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citramalic Acid (CAS 102601-31-0) — C5-Branched Dicarboxylic Acid Procurement Reference


Citramalic acid (2-hydroxy-2-methylbutanedioic acid; 2-methylmalic acid) is a chiral, five-carbon branched dicarboxylic acid structurally analogous to malic acid, distinguished by a methyl substitution at the C2 position [1]. This substitution creates an asymmetric center, yielding both R- and S-enantiomers, and fundamentally alters its metabolic fate and enzyme specificity relative to linear dicarboxylic acids [2]. Naturally occurring as a microbial metabolite in yeast and bacteria, and as an acidic taste component in apple peel, citramalic acid participates in the C5-branched dibasic acid metabolism pathway, where it serves as substrate for citramalate lyase and citramalate synthase [3].

Why Citramalic Acid (CAS 102601-31-0) Cannot Be Replaced by Generic Dicarboxylic Acids


Procurement decisions that treat citramalic acid as interchangeable with malic acid or other linear dicarboxylic acids overlook critical functional distinctions arising from its C2-methyl branch and chirality. This methyl substitution introduces a quaternary chiral center absent in malic acid, fundamentally altering substrate recognition by enzymes in the C5-branched dibasic acid pathway [1]. Citramalic acid is not processed by canonical malate dehydrogenases or fumarases; instead, it requires specialized enzymes such as citramalate lyase (EC 4.1.3.22) and citramalate synthase [2]. Moreover, the R- and S-enantiomers exhibit divergent biosynthetic origins and detection profiles in natural matrices, making racemic or wrong-enantiomer material unsuitable for stereospecific applications [3]. The evidence below quantifies these differences, demonstrating why citramalic acid must be specifically sourced rather than substituted with structurally similar alternatives.

Citramalic Acid (CAS 102601-31-0) — Quantified Differentiation vs. Comparators


Citramalate Synthase Substrate Specificity: Pyruvate vs. Other 2-Oxo Acids

Citramalate synthase from Leptospira interrogans (LiCMS) exhibits high substrate specificity for pyruvate as the 2-oxo acid substrate. Comparative kinetic analysis demonstrates that alternative 2-oxo acids including 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, and 2-oxoglutarate cannot act as substrates for this enzyme [1]. This specificity is mechanistically distinct from the broader substrate tolerance observed in related DRE-TIM metallolyase superfamily members such as α-isopropylmalate synthase, which accommodates larger 2-oxo acids including α-ketoisovalerate (Km = 2.6×10⁻⁵ M) in yeast systems [2].

Enzyme specificity C5-branched dibasic acid pathway Leptospira interrogans

Chromatographic Resolution of Citramalic Acid Enantiomers: R- vs. S-Form Separation

The R- and S-enantiomers of citramalic acid can be chromatographically resolved with a resolution (Rs) of 2.19 and a separation factor (α) of 1.09 using an octadecylsilica column following pre-column derivatization with benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate [1]. This resolution enables enantiomer-specific quantification, revealing that R-CMA is present in apple peel at 1.24–37.8 mg/100 g wet weight, while S-CMA is undetectable under identical analytical conditions [1]. In contrast, malic acid under the same conditions exhibits different retention behavior due to the absence of the C2-methyl group.

Chiral separation LC-MS/MS Enantiomer quantification

Citramalate Cleavage Inhibition by Dicarboxylic Acids: Succinate and cis-Unsaturated Analogs

The (+)CMA cleavage reaction in Bacillus sp. is inhibited by various dicarboxylic acids, with inhibition potency varying by structural class. Succinic acid and its analogues, monocarboxylic acids, and cis-form unsaturated dicarboxylic acids strongly inhibit (+)CMA-CoA lyase activity [1]. Anion inhibition follows the Hoffmeister series order: SCN⁻ > NO₃⁻ > Cl⁻ > SO₄²⁻ [1]. This inhibition profile differs from malate-metabolizing enzymes, which are typically not subject to competitive inhibition by succinate at comparable concentrations.

Enzyme inhibition Citramalate lyase Bacillus sp.

Physicochemical Properties: Solubility and Predicted pKa vs. Malic Acid

Citramalic acid exhibits a predicted pKa of 3.65 ± 0.28 and a measured solubility of 10 mg/mL in PBS (pH 7.2) for the (R)-(-)-enantiomer . The calculated logP (cLogP) is -1.3078, indicating high hydrophilicity and ready biodegradability [1]. For comparison, malic acid has a pKa₁ of 3.40 and pKa₂ of 5.11 (experimentally determined), with aqueous solubility of 558 g/L at 20°C. The methyl substitution at C2 reduces aqueous solubility relative to malic acid while maintaining comparable acidity at the α-hydroxyl carboxyl position.

Physicochemical characterization Solubility pKa prediction

Citramalic Acid (CAS 102601-31-0) — Evidence-Based Application Scenarios


Enantioselective Synthesis: Chiral Synthon for Prostaglandin Analogs and Aliphatic Sulfones

The R- and S-enantiomers of citramalic acid, chromatographically resolvable with Rs = 2.19 [1], serve as chiral synthons for stereoselective organic synthesis. (S)-(+)-citramalic acid has been employed in the synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins, while both enantiomers have been converted to phenylsulfonyl derivatives for regioselective condensation reactions [2]. The demonstrated enantiomeric separation capability ensures that procurement of enantiopure material is analytically verifiable, eliminating the risk of racemic contamination that would compromise stereochemical fidelity in downstream synthetic steps.

Microbial Metabolism Studies: C5-Branched Dibasic Acid Pathway Analysis

Citramalic acid serves as the canonical substrate for citramalate lyase and citramalate synthase, enzymes specific to the C5-branched dibasic acid pathway that are not cross-reactive with malate or succinate metabolic machinery [1]. The strict pyruvate specificity of bacterial citramalate synthase [2] and the distinct inhibition profile by succinate and cis-unsaturated dicarboxylic acids [3] enable unambiguous tracking of this pathway in microbial systems. This pathway specificity makes citramalic acid an essential standard for metabolic flux studies where differentiation from malate metabolism is critical.

Clinical Metabolomics: Urinary Biomarker Quantification for Gut Dysbiosis and Metabolic Disorders

Citramalic acid is quantified in clinical organic acid testing as a urinary marker for yeast overgrowth and gut dysbiosis [1], with established reference ranges (≤7.0 mmol/mol creatinine in some clinical reference frameworks). Its structural similarity to malic acid permits potential metabolic interference with the malate shuttle system [2]. The availability of validated LC-MS/MS methods with demonstrated enantiomeric resolution (Rs = 2.19, α = 1.09) [3] enables accurate quantification in complex biological matrices, distinguishing dietary contributions from endogenous microbial production.

Biocatalytic Platform Development: Itaconic Acid to Citramalic Acid Conversion

Alcaligenes xylosoxydans IL142 efficiently converts itaconic acid to (S)-(+)-citramalic acid via a stereoselective microbial biotransformation pathway [1]. This conversion proceeds through the mesaconate pathway, where mesaconyl-C4-CoA hydratase catalyzes hydration to citramalic acid [2]. For process development and yield optimization, authenticated citramalic acid is required as an analytical reference standard to quantify conversion efficiency and enantiomeric purity. The reduced aqueous solubility relative to itaconic acid also necessitates tailored downstream purification protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citramalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.